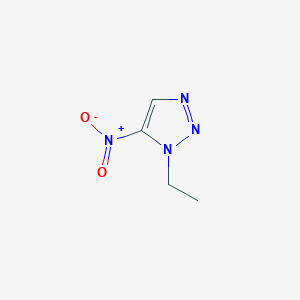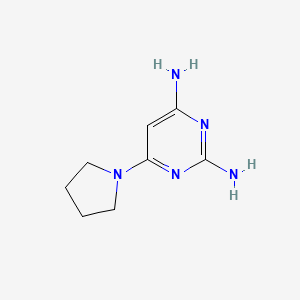
6-(1-Piperidinyl)-2,4-pyrimidinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-6-piperidinopyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is known for its significant pharmacological properties and is a key intermediate in the synthesis of various therapeutic agents. It is structurally characterized by a pyrimidine ring substituted with amino groups at the 2 and 4 positions and a piperidine ring at the 6 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diamino-6-piperidinopyrimidine typically involves the following steps:
Formation of 2,4-diamino-6-chloropyrimidine: This intermediate is prepared by treating 2,4-diaminopyrimidine with phosphorus oxychloride.
Substitution Reaction: The 6-chloro group is then substituted with a piperidine ring through a nucleophilic substitution reaction using piperidine in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of 2,4-diamino-6-piperidinopyrimidine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale chlorination: Using phosphorus oxychloride to chlorinate 2,4-diaminopyrimidine.
Nucleophilic substitution: Conducted in large reactors with controlled temperature and pressure to ensure complete substitution and high yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Diamino-6-piperidinopyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,4-diamino-6-piperidinopyrimidine 3-oxide.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Cyclization: Catalysts such as palladium or copper in the presence of ligands.
Major Products:
Oxidation: 2,4-Diamino-6-piperidinopyrimidine 3-oxide.
Substitution: Various substituted derivatives depending on the electrophile used.
Cyclization: Fused pyrimidine ring systems.
Wissenschaftliche Forschungsanwendungen
2,4-Diamino-6-piperidinopyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hypertension and hair loss.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,4-diamino-6-piperidinopyrimidine involves its interaction with specific molecular targets:
Vasodilation: The compound acts as a vasodilator by opening potassium channels in vascular smooth muscle cells, leading to relaxation and reduced blood pressure.
Hair Growth: It promotes hair growth by prolonging the anagen phase of the hair cycle and increasing the size of hair follicles.
Vergleich Mit ähnlichen Verbindungen
Minoxidil: A well-known vasodilator and hair growth stimulant, structurally similar to 2,4-diamino-6-piperidinopyrimidine.
Trimethoprim: An antibacterial agent with a similar pyrimidine core structure.
Uniqueness: 2,4-Diamino-6-piperidinopyrimidine is unique due to its dual pharmacological properties as both a vasodilator and a hair growth stimulant. Its structural features allow it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C8H13N5 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
6-pyrrolidin-1-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C8H13N5/c9-6-5-7(12-8(10)11-6)13-3-1-2-4-13/h5H,1-4H2,(H4,9,10,11,12) |
InChI-Schlüssel |
DVCLGDDFGUFHPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=NC(=NC(=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



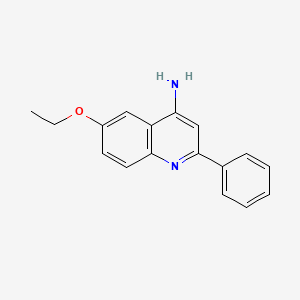


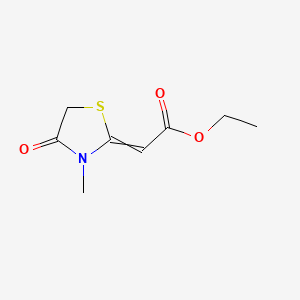
![N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13719367.png)
![(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13719369.png)
![(5E)-5-[(2-aminopyridin-3-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13719380.png)
![Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate](/img/structure/B13719383.png)
![Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13719387.png)
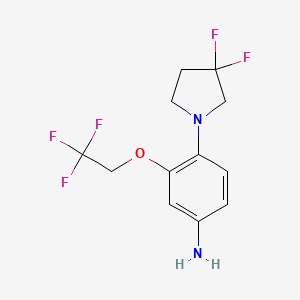
![2-Amino-6-ethoxycarbonyl-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13719400.png)

